4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Overview
Description
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-amine is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with an amine group and a boronic ester moiety, making it versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is often achieved through a palladium-catalyzed borylation reaction. For instance, 4-bromoaniline can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to yield the desired boronic ester derivative.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield the corresponding aniline.
Substitution Reactions: The boronic ester group can be substituted with various electrophiles, leading to the formation of diverse functionalized biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Functionalized Biphenyls: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Employed in the development of advanced materials such as polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and amine group, making it less versatile.
4-Bromoaniline: Contains an amine group but lacks the boronic ester moiety.
Bis(pinacolato)diboron: Used as a borylation reagent but does not have the biphenyl structure.
Uniqueness
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its combination of a boronic ester and an amine group within a biphenyl framework. This structural arrangement enhances its utility in cross-coupling reactions and other synthetic applications, making it a valuable compound in both academic research and industrial processes.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLYTIJPCTBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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